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Compound of Interest
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Cat. No.: B1666732

For Researchers, Scientists, and Drug Development
Professionals

This application note provides a detailed protocol and theoretical background for the AIM-100
in vitro kinase assay, a highly sensitive method for quantifying kinase activity. The AIM-100
protocol is designed for researchers in academic and industrial settings, including those
involved in drug discovery and development, to accurately determine the activity of a wide
range of kinases and to screen for potential inhibitors.

The protocol described herein is based on a robust luminescent assay technology that
measures the amount of Adenosine Diphosphate (ADP) produced during a kinase reaction.
The luminescent signal generated is directly proportional to kinase activity, offering a reliable
and high-throughput method for kinase profiling and inhibitor screening.

Principle of the Assay

The AIM-100 protocol utilizes a two-step enzymatic process to quantify kinase activity. In the
first step, the kinase of interest catalyzes the transfer of a phosphate group from Adenosine
Triphosphate (ATP) to a specific substrate, resulting in the production of ADP. Following the
kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In
the second step, a detection reagent is added, which contains enzymes that convert the newly
formed ADP back into ATP. This newly synthesized ATP is then used by a luciferase to
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generate a luminescent signal, which is directly proportional to the amount of ADP produced in

ADP

the initial kinase reaction.[1][2][3]
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Figure 1: Principle of the AIM-100 Kinase Assay.
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Reagent Supplier Storage

Kinase of interest (User-defined) -80°C
Kinase-specific substrate (User-defined) -20°C or -80°C
AIM-100 Kinase Buffer (5X) (AIM Biotech) -20°C

ATP Solution (10 mM) (AIM Biotech) -20°C

AIM-100 Reagent A (AIM Biotech) Room Temperature
AIM-100 Reagent B (AIM Biotech) Room Temperature
Nuclease-free water (Various) Room Temperature

White, opaque 96-well or 384-

(Various) Room Temperature
well plates
Test compounds (inhibitors) (User-defined) Varies
DMSO (optional, for compound ]

(Various) Room Temperature

dilution)

Experimental Protocols
Reagent Preparation

» 1X Kinase Buffer: Prepare the required volume of 1X Kinase Buffer by diluting the 5X stock
with nuclease-free water. For example, to prepare 1 ml of 1X buffer, mix 200 pl of 5X Kinase
Buffer with 800 pl of nuclease-free water. Keep on ice.

e Enzyme and Substrate Dilution: Thaw the kinase and substrate on ice. Dilute the kinase and
substrate to their desired working concentrations in 1X Kinase Buffer. The optimal
concentrations should be determined empirically for each kinase-substrate pair.

o ATP Dilution: Dilute the 10 mM ATP stock to the desired final concentration in 1X Kinase
Buffer. The optimal ATP concentration is typically at or near the Km for the specific kinase.

o Test Compound Preparation: Prepare serial dilutions of the test compounds in 1X Kinase
Buffer. If using DMSO to dissolve compounds, ensure the final DMSO concentration in the
assay does not exceed 1% to avoid affecting enzyme activity.[3]
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Assay Procedure

The following protocol is for a 25 pl final reaction volume in a 96-well plate. Volumes can be
scaled for 384-well plates.
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Figure 2: AIM-100 Experimental Workflow.
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o Dispense Compounds: Add 5 pl of the serially diluted test compounds or vehicle (e.g., 1X
Kinase Buffer with DMSO) to the appropriate wells of a white, opaque 96-well plate.

e Add Kinase: Add 10 pl of the diluted kinase to each well.

« Initiate Reaction: Start the kinase reaction by adding 10 pl of a pre-mixed solution containing
the substrate and ATP to each well.

 Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[3] The optimal
incubation time may vary depending on the kinase activity.

o Stop Reaction and Deplete ATP: Add 25 pl of AIM-100 Reagent A to each well to terminate
the kinase reaction and deplete the remaining ATP. Mix and incubate at room temperature for
40 minutes.[1]

e Generate Luminescent Signal: Add 50 pl of AIM-100 Reagent B to each well. This reagent
converts ADP to ATP and contains the luciferase enzyme. Mix and incubate at room
temperature for 30 minutes to stabilize the luminescent signal.[1]

o Measure Luminescence: Read the luminescence of each well using a plate-reading
luminometer.

Controls

» Positive Control (100% Activity): Contains kinase, substrate, and ATP without any inhibitor.
» Negative Control (0% Activity): Contains substrate and ATP but no kinase.

Data Analysis and Presentation
Calculation of Percent Inhibition

The percentage of kinase inhibition can be calculated using the following formula:
% Inhibition = 100 x [1 - (RLUinhibitor - RLUnegative) / (RLUpositive - RLUnegative)]
Where:

o RLUinhibitor is the Relative Light Units from wells with the test compound.
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» RLUpositive is the average RLU from the positive control wells.

e RLUnegative is the average RLU from the negative control wells.

IC50 Determination

The IC50 value, which is the concentration of an inhibitor that reduces kinase activity by 50%,
can be determined by plotting the percent inhibition against the logarithm of the inhibitor
concentration and fitting the data to a sigmoidal dose-response curve.

Example Data

The following table presents example data from an AIM-100 assay performed with a
hypothetical kinase and a known inhibitor, Staurosporine.

Inhibitor Concentration (nM) Average RLU % Inhibition
0 (Positive Control) 1,250,000 0%

No Enzyme (Negative Control) 15,000 100%

0.1 1,180,000 5.7%

1 950,000 24.3%

10 630,000 50.2%

100 180,000 86.6%

1000 25,000 99.2%

From this data, the IC50 for Staurosporine against this kinase is approximately 10 nM.

Troubleshooting
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Problem

Possible Cause

Solution

Low signal in positive control

Inactive kinase or substrate.

Verify the activity of the kinase
and substrate. Ensure proper

storage and handling.

Suboptimal ATP concentration.

Titrate ATP concentration to
determine the optimal level for

the kinase.

High background in negative

control

Contamination of reagents with
ATP or ADP.

Use fresh, high-quality
reagents and nuclease-free

water.

High variability between

replicates

Pipetting errors or inadequate

mixing.

Ensure accurate pipetting and

proper mixing at each step.

Inconsistent incubation times.

Use a multichannel pipette and
ensure consistent timing for all

additions.

Conclusion

The AIM-100 protocol provides a sensitive, reliable, and high-throughput method for measuring

in vitro kinase activity. Its straightforward workflow and quantitative luminescent readout make it

an ideal tool for academic research, kinase profiling, and inhibitor screening in drug discovery

programs. The detailed protocol and guidelines presented in this application note will enable

researchers to successfully implement the AIM-100 assay and obtain high-quality, reproducible

data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Comprehensive Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666732#aim-100-protocol-for-in-vitro-kinase-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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